Phenyl-d5 isocyanate
Overview
Description
Phenyl-d5 isocyanate is a deuterated derivative of phenyl isocyanate, where the hydrogen atoms on the phenyl ring are replaced with deuterium atoms. This compound is represented by the chemical formula C6D5NCO. It is a colorless liquid that reacts with water and has a strong odor. This compound is used in various scientific research applications due to its unique properties .
Preparation Methods
Phenyl-d5 isocyanate can be synthesized using several methods. One common approach is the phosgene-free synthesis, which involves the catalytic decomposition of methyl N-phenyl carbamate. This method uses a bismuth oxide catalyst to achieve high catalytic performance . Another method involves the oxidation of isonitriles using dimethyl sulfoxide as the oxidant, catalyzed by trifluoroacetic anhydride . Industrial production methods often employ the phosgene method, which includes both liquid and gas phase approaches .
Chemical Reactions Analysis
Phenyl-d5 isocyanate undergoes various chemical reactions, including:
Addition Reactions: It reacts with primary nitroparaffins in the presence of a tertiary alkyl amine catalyst to form sym-disubstituted urea and furoxane.
Reactions with Amines: It reacts with amines to form ureas.
Reactions with Alcohols:
Reactions with Water: It reacts with water to form carbamic acid, which decomposes to carbon dioxide and an amine.
Scientific Research Applications
Phenyl-d5 isocyanate is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to study reaction mechanisms and pathways.
Biology: It is used in labeling experiments to track molecular interactions and dynamics.
Medicine: It is used in the development of pharmaceuticals and diagnostic agents.
Industry: It is used in the production of polymers, coatings, and adhesives
Mechanism of Action
Phenyl-d5 isocyanate exerts its effects through reactions with nucleophiles such as amines and alcohols. The isocyanate group (N=C=O) reacts with these nucleophiles to form ureas and carbamates, respectively. These reactions are often catalyzed by tertiary amines or metal salts . The molecular targets and pathways involved in these reactions include the formation of stable intermediates and the release of byproducts such as carbon dioxide .
Comparison with Similar Compounds
Phenyl-d5 isocyanate is similar to other isocyanates, such as phenyl isocyanate, hexamethylene diisocyanate, toluene diisocyanate, and methylenediphenyl diisocyanate. its deuterated nature makes it unique for specific applications, particularly in research involving isotopic labeling. The presence of deuterium atoms can provide insights into reaction mechanisms and molecular dynamics that are not possible with non-deuterated compounds .
Similar compounds include:
- Phenyl isocyanate
- Hexamethylene diisocyanate
- Toluene diisocyanate
- Methylenediphenyl diisocyanate
Biological Activity
Phenyl-d5 isocyanate (CAS Number: 83286-56-0) is a deuterated derivative of phenyl isocyanate, which is an aromatic compound known for its biological activity, particularly in relation to immunological responses and potential toxicity. This article explores the biological activity of this compound, including its immunogenic properties, potential applications in research, and relevant case studies.
This compound has the following chemical characteristics:
- Molecular Formula : CDNCO
- Molecular Weight : 119.12 g/mol
- Boiling Point : 162-163 °C
- Melting Point : -30 °C
- Density : 1.142 g/mL at 25 °C
Biological Activity
Phenyl isocyanates, including this compound, are recognized for their potent biological activities. The following subsections detail specific aspects of their biological activity.
Immunogenicity and Sensitization
Research indicates that phenyl isocyanate is a strong inducer of both cellular and humoral immune responses. A study highlighted that it exhibits significant sensitization potential, which may be attributed to its ability to act as a hapten—an agent that elicits an immune response only when bound to a larger carrier molecule like a protein.
In comparative studies, phenyl isocyanate was found to have an SD50 (sensitivity dose for 50% of subjects) significantly lower than other common diisocyanates, indicating its high potency as a contact sensitizer:
Compound | SD50 (μmol/kg) |
---|---|
Phenyl Isocyanate | 0.04 |
Hexamethylene Diisocyanate (HDI) | 0.5 |
Methylene Diphenyl Diisocyanate (MDI) | 2.1 |
Toluene Diisocyanate (TDI) | 30.4 |
These findings suggest that this compound could have similar sensitization properties due to its structural similarity to phenyl isocyanate.
The mechanism through which phenyl isocyanates exert their effects involves several pathways:
- Protein Modification : Phenyl isocyanates can react with amino groups in proteins, leading to the formation of carbamates. This modification can alter protein function and trigger immune responses.
- Induction of Allergic Responses : The compounds are known allergens and can provoke allergic reactions upon exposure, contributing to respiratory issues and skin sensitization.
Case Studies
Several studies have investigated the effects of phenyl isocyanates in various biological contexts:
- Respiratory Sensitization : A study involving rats demonstrated that exposure to phenyl isocyanate resulted in an asthma-like syndrome, highlighting its potential as a respiratory sensitizer .
- Protein Labeling in Proteomics : this compound has been utilized in proteomic studies as a labeling agent for N-terminal modification of peptides, enhancing the detection and quantification of proteins through mass spectrometry .
Applications in Research
This compound serves multiple purposes in scientific research:
- Proteomics : As a labeling reagent for protein analysis.
- Toxicology Studies : Investigating the immunological effects and potential health risks associated with exposure to isocyanates.
- Allergen Research : Understanding the mechanisms behind allergic reactions triggered by chemical exposures.
Properties
IUPAC Name |
1,2,3,4,5-pentadeuterio-6-isocyanatobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO/c9-6-8-7-4-2-1-3-5-7/h1-5H/i1D,2D,3D,4D,5D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGTNSSLYPYDJGL-RALIUCGRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])N=C=O)[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10584063 | |
Record name | 1-Isocyanato(~2~H_5_)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10584063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83286-56-0 | |
Record name | 1-Isocyanato(~2~H_5_)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10584063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 83286-56-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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